molecular formula C8H9SSi B14510642 CID 78065183

CID 78065183

Cat. No.: B14510642
M. Wt: 165.31 g/mol
InChI Key: NSBWUZBWVYWVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 78065183” is a chemical entity listed in the PubChem database

Chemical Reactions Analysis

CID 78065183 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

CID 78065183 has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 78065183 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Properties

Molecular Formula

C8H9SSi

Molecular Weight

165.31 g/mol

InChI

InChI=1S/C8H9SSi/c10-7-6-9-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

NSBWUZBWVYWVTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC[Si]

Origin of Product

United States

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